![molecular formula C23H20ClN3O2S2 B6479054 N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide CAS No. 1261003-98-8](/img/structure/B6479054.png)
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide
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Overview
Description
“N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an N-benzyl-N-ethylacetamide . This compound belongs to a class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This afforded a thiadiazole-thiol intermediate. Conversion of this intermediate into a sulfonyl chloride, followed by nucleophilic attack of the amines, gave the final sulfonamides .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis . For instance, the 1H-NMR data might show peaks corresponding to the aromatic protons (ArH), the CH of the thiazole, the –CONH group, and the CH2 group . The 13C-NMR data would show peaks for the carbon atoms of the aromatic nucleus and the thiazole, as well as the carbonyl carbon of the amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and spectroanalytical data. For instance, the compound’s molecular formula is C21H18ClN3O2S2 and it has an average mass of 443.970 Da . The compound’s NMR data provide information about its atomic connectivity and the types of atoms present .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
Neuroprotective Applications
Given the indole scaffold’s relevance to neurotransmission, F3411-0702 might have neuroprotective effects. Research in this area could uncover its potential.
Xue et al. (2019). Antiviral Research, 169, 104547. : Tichy et al. (2019). Scientific Reports, 9(1), 1-12.
Future Directions
Future research could focus on exploring the biological activities of this compound and its derivatives. Given the wide range of activities exhibited by similar compounds, this compound could potentially be developed into a useful therapeutic agent. Further studies could also investigate the compound’s mechanism of action and its interactions with biological targets .
properties
IUPAC Name |
N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-2-26(14-16-6-4-3-5-7-16)20(28)15-31-23-25-19-12-13-30-21(19)22(29)27(23)18-10-8-17(24)9-11-18/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZQYYCOFBQKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide |
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